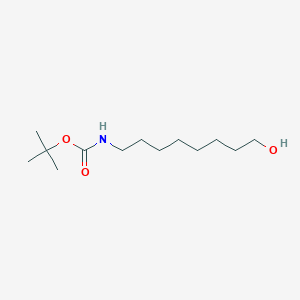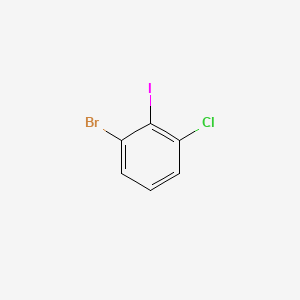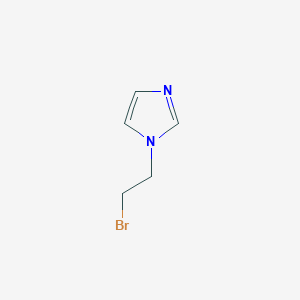
1-(2-bromoethyl)-1H-imidazole
概要
説明
1-(2-bromoethyl)-1H-imidazole is an important organic molecule that has a wide range of applications in scientific research and laboratory experiments. It is a heterocyclic compound that is composed of an imidazole ring with a bromoethyl substituent. This compound has been extensively studied and has a wide range of applications in biochemical and physiological research. In
科学的研究の応用
Antimicrobial Applications
1-(2-bromoethyl)-1H-imidazole and its derivatives have been extensively researched for their potential antimicrobial applications. For instance, a study synthesized various derivatives of this compound, finding that they exhibited significant antimicrobial activities against Candida albicans (Narwal, Singh, Saini, Kaur, & Narwal, 2012). Another research highlighted the synthesis of imidazole derivatives starting with phenylacetyl bromides or 1-(phenylacetyl)imidazoles, which showed activity against dermatophytes, yeast, other fungi, and Gram-positive bacteria (Heeres & van Cutsem, 1981).
CO2 Capture
A study demonstrated the application of imidazole derivatives in environmental science, specifically in CO2 capture. The research involved the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, leading to the creation of a new ionic liquid that can reversibly sequester CO2 (Bates, Mayton, Ntai, & Davis, 2002).
Cytotoxic Activity
Research focusing on the synthesis of imidazole derivatives has also revealed their potential cytotoxic activity against human tumor cell lines. A study involving the regioselective synthesis of 1,5-diaryl-1H-imidazoles found that some synthesized imidazole derivatives exhibited significant cytotoxic activity (Bellina, Cauteruccio, Mannina, Rossi, & Viel, 2005).
Synthetic Applications
The versatility of this compound in synthetic chemistry has been demonstrated in various studies. For example, a research explored the efficient synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via palladium-catalyzed arylation reactions, showcasing its utility in producing complex organic compounds (Bellina, Cauteruccio, & Rossi, 2007).
作用機序
Target of Action
Similar compounds like 2-(2-bromoethyl)-1,3-dioxolane are used as building blocks in organic synthesis and polymer industry .
Mode of Action
A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds like 2-(2-bromoethyl)-1,3-dioxolane have been used in the synthesis of various acids .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-(2-bromoethyl)-1H-imidazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in nucleophilic substitution reactions. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For instance, this compound can act as an alkylating agent, modifying the active sites of enzymes and altering their catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to disrupt normal cell signaling by modifying key signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can participate in free radical reactions, leading to the generation of reactive intermediates that can further modify biomolecules .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including tissue damage and organ dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can undergo metabolic transformations, leading to the formation of metabolites that may have different biochemical properties. The metabolic pathways of this compound often involve oxidation, reduction, and conjugation reactions, which can affect its overall metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
1-(2-bromoethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUVBYVPXLUHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


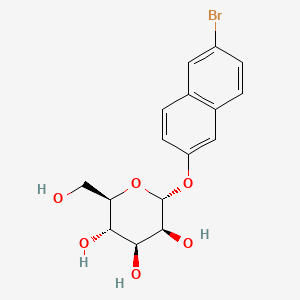
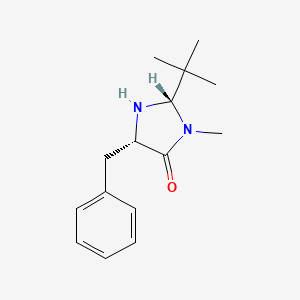
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)
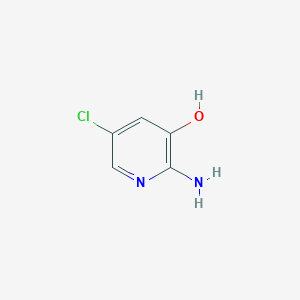

![2-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B1279309.png)
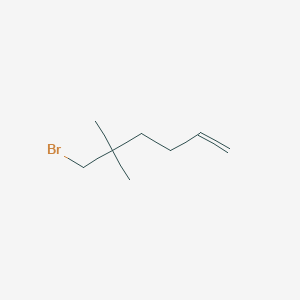
![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)
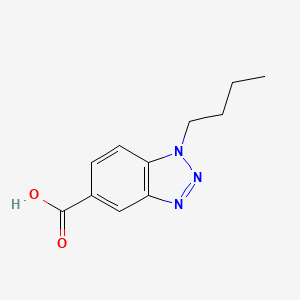
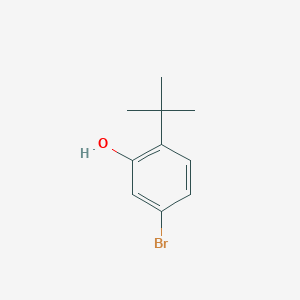
![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)
